2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
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Overview
Description
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique structure combining a thiopyrano ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiopyrano derivatives.
Substitution: Halogenated or alkylated thiopyrano-pyrazole derivatives.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-ol
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
Uniqueness
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern and the presence of both a thiopyrano and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N4S |
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Molecular Weight |
196.28 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H12N4S/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10) |
InChI Key |
ASNYXBNHQFJCHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)C(=N)N |
Origin of Product |
United States |
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